molecular formula C14H10Cl2N2O2 B11566242 N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide

N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide

Cat. No.: B11566242
M. Wt: 309.1 g/mol
InChI Key: VAZJVBLBYMOKTK-CAOOACKPSA-N
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Description

Structural Identification and IUPAC Nomenclature

This compound is characterized by a benzohydrazide backbone conjugated with a 2,4-dichlorophenyl group via an imine (-C=N-) linkage. The E-configuration of the imine bond ensures planar geometry, critical for its molecular interactions.

Molecular Formula : $$ \text{C}{14}\text{H}{10}\text{Cl}2\text{N}2\text{O}_2 $$
Molecular Weight : 309.1 g/mol
IUPAC Name : N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-hydroxybenzamide.

The structural features are further elucidated by spectroscopic data:

  • Isomeric SMILES : $$ \text{C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)O} $$
  • Canonical SMILES : $$ \text{C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)O} $$
Property Value
Melting Point 199–200°C
Solubility Insoluble in water, ethanol
Density 1.440 g/cm³

Historical Development in Hydrazide-Based Compound Research

Hydrazide derivatives emerged as a focal point in organic chemistry during the mid-20th century, driven by their synthetic versatility and bioactivity. Early studies on benzohydrazides revealed their capacity to form stable Schiff bases, enabling applications in coordination chemistry and drug design. The introduction of halogen substituents, such as chlorine, marked a turning point in optimizing these compounds for enhanced antimicrobial and antitumor properties.

A landmark study by Mahdi et al. (2022) demonstrated the synthesis of analogous Schiff bases via condensation of benzohydrazide with substituted aldehydes, highlighting the role of electron-withdrawing groups (e.g., -Cl) in modulating biological activity. This work laid the groundwork for exploring dichlorophenyl variants like this compound, which exhibits improved stability and reactivity compared to non-halogenated counterparts.

Position Within Schiff Base and Hydrazone Chemical Families

Schiff bases, defined by their azomethine (-C=N-) linkage, constitute a broad class of compounds with applications ranging from catalysis to medicinal chemistry. This compound belongs to the hydrazone subclass, where the imine bond forms between a hydrazide and carbonyl group.

Key Distinguishing Features :

  • Electron-Withdrawing Substituents : The 2,4-dichlorophenyl group enhances electrophilicity at the imine nitrogen, facilitating interactions with biological targets.
  • Planar Conformation : The E-configuration stabilizes the molecule through intramolecular hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen.
Compound Class Representative Example Structural Variation
Simple Hydrazones Benzohydrazide derivatives Lack halogen substituents
Chlorinated Hydrazones This compound Dichloro substitution enhances bioactivity

Properties

Molecular Formula

C14H10Cl2N2O2

Molecular Weight

309.1 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C14H10Cl2N2O2/c15-10-6-5-9(12(16)7-10)8-17-18-14(20)11-3-1-2-4-13(11)19/h1-8,19H,(H,18,20)/b17-8+

InChI Key

VAZJVBLBYMOKTK-CAOOACKPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Conventional Hydrazinolysis of Methyl Salicylate

Methyl salicylate reacts with excess hydrazine hydrate under reflux conditions. The reaction typically uses ethanol as a solvent and requires 4–6 hours for completion. The product is isolated via filtration and recrystallized from absolute ethanol, yielding 70–75% of 2-hydroxybenzohydrazide. Key spectral data includes:

  • FT-IR (KBr, cm⁻¹): 3250 (–NH₂), 1658 (–C=O amide), 3239 (–OH phenolic).

  • ¹H-NMR (DMSO-d₆, ppm): δ 11.85 (s, 1H, –OH), 8.47 (s, 1H, –NH), 8.07–6.85 (m, aromatic protons).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A mixture of methyl salicylate (10 mmol) and hydrazine hydrate (20 mmol) is irradiated at 160 W for 8 minutes, yielding 80–85% of 2-hydroxybenzohydrazide. This solvent-free method aligns with green chemistry principles by minimizing toxic waste.

Condensation with 2,4-Dichlorobenzaldehyde

The final step involves condensing 2-hydroxybenzohydrazide with 2,4-dichlorobenzaldehyde to form the target hydrazone. Two methodologies dominate:

Conventional Reflux Method

A mixture of 2-hydroxybenzohydrazide (10 mmol) and 2,4-dichlorobenzaldehyde (10 mmol) in ethanol is refluxed for 3–4 hours. The product precipitates upon cooling and is recrystallized from ethanol. Key details include:

  • Yield: 76–81%.

  • Melting Point: 222–223°C.

  • Configuration: The E geometry of the imine (–CH=N–) is confirmed via X-ray crystallography.

Microwave-Assisted Condensation

Microwave irradiation (160–320 W) is applied to a mixture of 2-hydroxybenzohydrazide and 2,4-dichlorobenzaldehyde in ethanol for 2–8 minutes. This method achieves comparable yields (78–82%) while reducing reaction time tenfold.

Comparative Analysis of Synthetic Methods

ParameterConventional RefluxMicrowave-Assisted
Reaction Time 3–4 hours2–8 minutes
Yield 76–81%78–82%
Energy Consumption HighLow
Solvent Volume 20–30 mL12 mL
Environmental Impact ModerateLow (Green Chemistry)

The microwave method offers clear advantages in efficiency and sustainability, though both approaches produce high-purity product.

Characterization and Spectral Data

The compound is characterized using spectroscopic and crystallographic techniques:

FT-IR Analysis

  • C=O Amide Stretch: 1654–1658 cm⁻¹.

  • Phenolic –OH Stretch: 3239–3455 cm⁻¹.

  • Imine (–CH=N–): 1628–1638 cm⁻¹.

¹H-NMR Spectroscopy (DMSO-d₆)

  • Phenolic –OH: δ 11.82–11.85 (s, 1H).

  • Imine Proton (–CH=N–): δ 8.78 (s, 1H).

  • Aromatic Protons: δ 7.86–6.91 (m, 8H).

X-Ray Crystallography

The E configuration is confirmed, with a dihedral angle of 7.0° between aromatic rings. Intermolecular hydrogen bonds (N–H⋯Cl, O–H⋯O) stabilize the crystal lattice.

Optimization and Research Findings

Solvent Effects

Ethanol is optimal for both solubility and product isolation. Methanol and acetonitrile yield lower purity.

Catalytic Additives

No catalysts are required, but molecular sieves (4Å) improve imine formation efficiency by absorbing water.

Green Chemistry Metrics

Microwave synthesis reduces solvent use by 40% and energy consumption by 60% compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of 2-hydroxybenzohydrazide and 2,4-dichlorobenzaldehyde.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with biological targets, such as enzymes. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. The Schiff base moiety allows for the formation of hydrogen bonds and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Anticancer Activity

Compounds bearing the 2,4-dichlorophenyl group and hydrazide moieties exhibit notable anticancer properties. For instance:

  • N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4c) demonstrated 100% inhibition of Dalton's ascites lymphoma (DAL) cells at 100 μg/mL, comparable to doxorubicin, with an IC50 of 16.3 μg/mL against L929 lung fibroblasts .
  • N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives showed selective cytotoxicity toward liver cancer cells (Hep-G2), with the most potent analog achieving an IC50 of 2.46 μg/mL .
Table 1: Anticancer Activity of 2,4-Dichlorophenyl-Containing Hydrazides
Compound Cancer Cell Line IC50 or Inhibition Reference
N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide (Target) N/A Data pending
Compound 4c DAL, L929 100% inhibition at 100 μg/mL
Oxadiazole derivative Hep-G2 IC50 = 2.46 μg/mL

Antimicrobial and Antifungal Activity

The 2,4-dichlorophenyl group is prevalent in antimicrobial agents. Key examples include:

  • Piperazinyl-quinolones with 2,4-dichlorophenyl groups demonstrated antibacterial activity comparable to ciprofloxacin against Gram-positive and Gram-negative bacteria .

The target compound’s hydroxyl group may modulate membrane permeability or target binding, as seen in other hydroxy-substituted hydrazides .

Enzyme Inhibition Potential

Hydrazide derivatives are potent enzyme inhibitors. For example:

  • Oxadiazole derivative (25: 2-(2,4-dichlorophenyl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole) inhibited α-glucosidase with an IC50 of 3.23 ± 0.8 μM, outperforming acarbose (IC50 = 378.2 ± 0.12 μM) .
  • Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228) showed IC50 values of 6.10 ± 0.5 μM against α-glucosidase .
Table 2: α-Glucosidase Inhibition by Hydrazide Derivatives
Compound IC50 (μM) Reference
Oxadiazole derivative (25) 3.23 ± 0.8
Compound 228 6.10 ± 0.5
Acarbose (Standard) 378.2 ± 0.12

Structural Modifications and Physicochemical Properties

  • Substituent Effects : Replacement of the hydroxyl group with methoxy (e.g., compound 5a in ) or bromo (e.g., CID 9642791 ) alters lipophilicity and bioactivity. Hydroxyl groups generally improve aqueous solubility but may reduce membrane permeability.
  • Synthetic Routes : Most analogs are synthesized via acid-catalyzed condensation of aldehydes with hydrazides, as seen in .

Biological Activity

N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide, a compound with the molecular formula C14H10Cl2N2O2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.

  • Molecular Formula : C14H10Cl2N2O2
  • Molecular Weight : 309.15 g/mol
  • CAS Number : 316136-57-9
  • Chemical Structure : The compound features a hydrazone linkage with a dichlorophenyl moiety and a hydroxyl group, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were found to be comparable or superior to those of established antibiotics.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
MRSA4

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Case Study: MCF-7 Cell Line

In a controlled experiment, MCF-7 cells were treated with varying concentrations of this compound. The results showed:

  • IC50 Value : 15 µM
  • Apoptosis Rate : Increased by 40% compared to control groups.

This suggests that the compound effectively triggers programmed cell death in cancerous cells.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through various assays measuring cytokine production and nitric oxide synthesis in activated macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

CytokineControl (pg/mL)Treated (pg/mL)Reduction (%)
TNF-α25010060
IL-630012060

These findings highlight the potential of this compound as an anti-inflammatory agent.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules, leading to alterations in metabolic pathways. The presence of the hydrazone moiety is crucial for its reactivity and binding affinity to target proteins involved in cell signaling and apoptosis.

Structure-Activity Relationship (SAR)

Recent studies suggest that modifications on the phenyl ring can enhance or diminish biological activity. For instance, substituents at specific positions can influence the compound's efficacy against different pathogens or cancer cells.

Q & A

Basic: What is the standard synthetic methodology for N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide, and how can purity be ensured?

The compound is synthesized via a Schiff base condensation reaction between 2,4-dichlorobenzaldehyde and 2-hydroxybenzohydrazide. Key steps include:

  • Reaction Setup : Reflux equimolar amounts of the aldehyde and hydrazide in ethanol (~80°C, 4–6 hours) under acidic catalysis (e.g., glacial acetic acid) to drive imine formation .
  • Purification : Isolate the crude product via vacuum filtration, followed by recrystallization using ethanol or methanol. Confirm purity using HPLC (>95% purity threshold) or TLC (Rf comparison with standards) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the hydrazone bond (C=N peak at ~160 ppm in ¹³C NMR) and aromatic proton environments .
  • IR Spectroscopy : Identify key functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=N stretch at ~1590 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₁₁Cl₂N₂O₂: 325.02 g/mol) .

Basic: How is preliminary biological activity screening conducted for this compound?

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to reference drugs like ampicillin .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .
  • Catalyst Optimization : Evaluate green catalysts (e.g., montmorillonite K10) to reduce reaction time and byproducts .
  • Kinetic Studies : Use in-situ FTIR to monitor imine formation rates and identify rate-limiting steps .

Advanced: How should researchers address contradictions in reported biological activity data?

  • Replicate Studies : Conduct dose-response curves in triplicate across multiple cell lines/microbial strains to validate reproducibility .
  • Mechanistic Clarification : Use target-specific assays (e.g., enzyme inhibition for antimicrobial activity) to differentiate direct effects from cytotoxicity .

Advanced: What computational strategies elucidate structure-activity relationships (SAR)?

  • Docking Simulations : Model interactions with biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina. Prioritize substituents (e.g., 2,4-dichloro groups) for hydrogen bonding and hydrophobic contacts .
  • QSAR Modeling : Corrogate electronic (Hammett σ) and steric parameters (Taft’s Es) with bioactivity data to guide structural modifications .

Advanced: What mechanisms underlie its stability and degradation under experimental conditions?

  • Oxidative Degradation : Expose to H₂O₂ or UV light; monitor via LC-MS for hydrazone bond cleavage (~10% degradation after 24 hours at pH 7.4) .
  • pH-Dependent Stability : Conduct stability studies across pH 3–10. Note precipitation in acidic conditions (pH <5) due to protonation of the hydroxyl group .

Advanced: How can solubility challenges in biological assays be mitigated?

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) to enhance bioavailability .

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